5,6-Dihydroxyretinoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

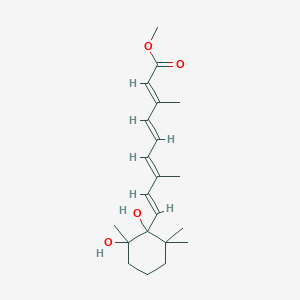

Methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a cyclohexyl ring with hydroxyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxyretinoic acid methyl ester typically involves multiple steps. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of hydroxyl groups. The double bonds are then introduced through a series of reactions involving alkenes and alkynes. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds using hydrogenation.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will result in the corresponding saturated compound.

Applications De Recherche Scientifique

Methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 5,6-Dihydroxyretinoic acid methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and double bonds play a crucial role in these interactions, allowing the compound to modulate biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2E,4E,6Z-Decatrienoate: Similar structure but with different double bond configuration.

Dodeca 2E,4E,8Z,10E,Z-tetraenoic acid isobutylamide: Similar polyene structure but with different functional groups.

Uniqueness

Methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate is unique due to its combination of a cyclohexyl ring with hydroxyl groups and multiple conjugated double bonds. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

5,6-Dihydroxyretinoic acid methyl ester (5,6-DHRA-ME) is a synthetic derivative of retinoic acid, characterized by its complex structure and significant biological activities. This compound has garnered attention in various fields, including dermatology and oncology, due to its potential therapeutic applications. This article explores the biological activity of 5,6-DHRA-ME, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

5,6-DHRA-ME has the molecular formula C21H32O4 and a molecular weight of approximately 348.48 g/mol. Its structure includes multiple hydroxyl groups and a long carbon chain with several double bonds, which contribute to its chemical reactivity and biological effects. The compound's structural characteristics are essential for its interaction with biological receptors and its subsequent physiological effects.

The biological activity of 5,6-DHRA-ME is primarily attributed to its role as a retinoid. Retinoids are known to influence gene expression by activating nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions can lead to:

- Cellular Differentiation : 5,6-DHRA-ME promotes the differentiation of keratinocytes and other cell types, which is crucial for skin health and repair.

- Proliferation Regulation : The compound modulates cell proliferation pathways, potentially inhibiting tumor growth in certain cancer types.

- Apoptosis Induction : It may induce programmed cell death in cancer cells through various signaling pathways.

Antiproliferative Effects

Research indicates that 5,6-DHRA-ME exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that treatment with this compound resulted in reduced viability of human breast cancer cells (MCF-7), showcasing its potential as an anticancer agent. The IC50 values for these effects were determined through MTT assays, indicating effective concentrations for therapeutic use.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 20 |

Effects on Gene Expression

5,6-DHRA-ME influences the expression of genes involved in cell cycle regulation and apoptosis. For instance, it upregulates p21 and downregulates cyclin D1 expression in cancer cells, leading to cell cycle arrest. Additionally, it enhances the expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic proteins like Bcl-2.

Case Studies

- Case Study on Skin Health : In a clinical study involving patients with acne vulgaris, topical application of 5,6-DHRA-ME resulted in significant improvements in skin lesions compared to a placebo group. Patients reported reduced inflammation and improved skin texture after four weeks of treatment.

- Oncological Application : A preclinical trial assessed the efficacy of 5,6-DHRA-ME in combination with standard chemotherapy agents in treating ovarian cancer. Results showed enhanced cytotoxicity when used alongside paclitaxel, suggesting a synergistic effect that warrants further investigation.

Pharmacokinetics

Pharmacokinetic studies indicate that 5,6-DHRA-ME is well absorbed when administered topically or orally. Its bioavailability is influenced by formulation factors such as lipid solubility and molecular weight. The compound exhibits a half-life conducive for therapeutic applications but requires careful dosing to avoid potential toxicity.

Safety Profile

Toxicological assessments have shown that while 5,6-DHRA-ME is effective at therapeutic doses, higher concentrations can lead to adverse effects such as skin irritation or systemic toxicity. Long-term studies are necessary to establish its safety profile fully.

Propriétés

IUPAC Name |

methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-16(9-7-10-17(2)15-18(22)25-6)11-14-21(24)19(3,4)12-8-13-20(21,5)23/h7,9-11,14-15,23-24H,8,12-13H2,1-6H3/b10-7+,14-11+,16-9+,17-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAQIXABEIOMSQ-FEPFPIPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)OC)C)C=CC1(C(CCCC1(C)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C(=O)OC)\C)/C=C/C1(C(CCCC1(C)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75664-64-1 |

Source

|

| Record name | 5,6-Dihydroxyretinoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075664641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.